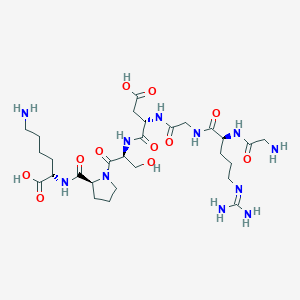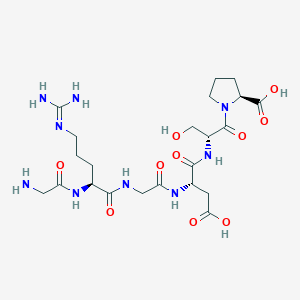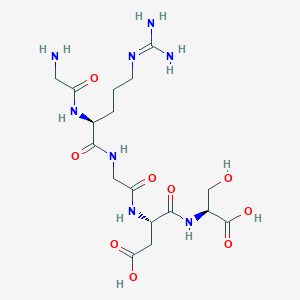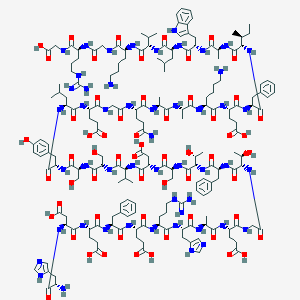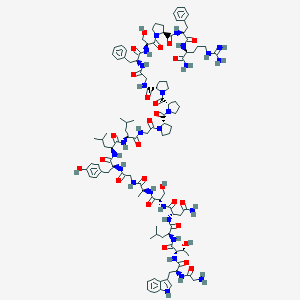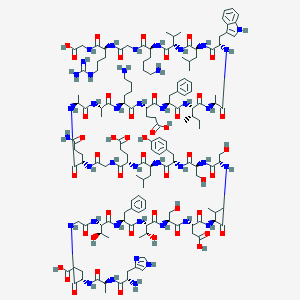
胰高血糖素样肽-1 (7-37)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLP-1(7-37) Acetate is a truncated, bioactive form of Glucagon-like Peptide-1, which is produced by the post-translational processing of proglucagon in intestinal endocrine L cells . This peptide hormone plays a crucial role in glucose homeostasis by stimulating insulin secretion in a glucose-dependent manner . It is a potent insulinotropic hormone, making it significant in the treatment of type 2 diabetes and obesity .
科学研究应用
GLP-1(7-37) Acetate has diverse applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Therapeutic applications in type 2 diabetes and obesity management.
Industry: Development of peptide-based therapeutics and diagnostic tools .
作用机制
Target of Action
Glucagon-like Peptide-1 (7-37), commonly referred to as GLP-1, primarily targets the GLP-1 receptor (GLP-1R) . This receptor is a single, canonical receptor that exhibits structure and signaling properties similar to those of related class B receptor family members encoding receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1 interacts with its target, the GLP-1R, to control meal-related glycemic excursions through the augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Biochemical Pathways
GLP-1 affects several biochemical pathways. It is involved in the ileal brake , a circuit that regulates the rate of gastric emptying so that the rate of nutrients entering the duodenum is balanced by the rate of nutrient absorption in the upper small intestine . If nutrient flow from the stomach becomes too fast, and absorption by the duodenum and jejunum is incomplete, the increased nutrient load to the ileum triggers enhanced GLP-1 secretion, which in turn slows further gastric emptying and brings the system back into balance .
Result of Action
The action of GLP-1 results in several molecular and cellular effects. It plays a key role in nutrient homeostasis, enhancing nutrient assimilation through enhanced gastrointestinal function, as well as increasing nutrient disposal . It stimulates intestinal glucose transport and decreases mucosal permeability . It also plays important roles in gastric motility and the suppression of plasma glucagon levels .
Action Environment
The action of GLP-1 is influenced by various environmental factors. For instance, the major physiological stimuli of GLP-1 secretion are carbohydrate, fat, and protein ingestion, and bile acids . The ability of ingested food to trigger GLP-1 release is strongly but indirectly linked to rates of gastric emptying, nutrient digestion, and intestinal motility .
生化分析
Biochemical Properties
Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor, often referred to as the "pancreatic Glucagon-like Peptide-1 (7-37) receptor" . This interaction stimulates insulin release from the pancreatic β-cell during hyperglycemia and inhibits nutrient absorption in the gastrointestinal tract .
Cellular Effects
Glucagon-like Peptide-1 (7-37) has significant effects on various types of cells and cellular processes. It influences cell function by regulating glucose metabolism through the interaction with specific high-affinity receptors expressed in the pancreatic β-, α- and δ-cells, respectively, and in the gastrointestinal tract .
Molecular Mechanism
At the molecular level, Glucagon-like Peptide-1 (7-37) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of Glucagon-like Peptide-1 (7-37) to its receptor activates glycogenolysis and gluconeogenesis from the liver .
Temporal Effects in Laboratory Settings
It is known that Glucagon-like Peptide-1 (7-37) has a potent stimulatory effect on insulin secretion .
Metabolic Pathways
Glucagon-like Peptide-1 (7-37) is involved in several metabolic pathways that integrate different physiological processes . These include stimulation of insulin release from the pancreatic β-cell during hyperglycemia and inhibition of nutrient absorption in the gastrointestinal tract .
Transport and Distribution
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
Subcellular Localization
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1(7-37) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA).
Cleavage: Final cleavage from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of GLP-1(7-37) Acetate involves large-scale SPPS, followed by purification and characterization using techniques like HPLC and mass spectrometry (MS). The process ensures high purity and yield, essential for therapeutic applications .
化学反应分析
Types of Reactions: GLP-1(7-37) Acetate undergoes various chemical reactions, including:
Oxidation: Sensitive to oxidation, especially at methionine residues.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Amino acid substitutions to enhance stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products:
Oxidized forms: Methionine sulfoxide derivatives.
Reduced forms: Free thiol-containing peptides.
Substituted peptides: Modified peptides with enhanced properties.
相似化合物的比较
Glucagon-like Peptide-1 (7-36) amide: Another truncated form with similar insulinotropic effects.
Exenatide: A synthetic version of exendin-4, a peptide from the Gila monster, used in diabetes treatment.
Liraglutide: A long-acting Glucagon-like Peptide-1 analogue with modifications for increased stability
Uniqueness: GLP-1(7-37) Acetate is unique due to its specific sequence and bioactivity, making it a potent insulinotropic agent with significant therapeutic potential .
属性
CAS 编号 |
106612-94-6 |
|---|---|
分子式 |
C151H228N40O47 |
分子量 |
3355.7 g/mol |
IUPAC 名称 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
InChI 键 |
GCYXWQUSHADNBF-AAEALURTSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
序列 |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKG-R-G |
同义词 |
GLP-1 (7-37) GLP-1(7-37) GLP-I (7-37) glucagon-like peptide 1 (7-37) glucagon-like peptide I (7-37) glucagon-like-peptide-1 (7-37) tGLP-1 |
产品来源 |
United States |
Q1: What is the primary mechanism of action of Glucagon-like Peptide-1 (7-37)?
A1: Glucagon-like Peptide-1 (7-37) exerts its primary effect by binding to specific G protein-coupled receptors located on pancreatic beta-cells. [] This binding initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). [] These intracellular changes ultimately promote insulin exocytosis, thereby enhancing insulin secretion. []
Q2: Does Glucagon-like Peptide-1 (7-37) affect hepatic glycogenolysis or ketogenesis?
A3: Unlike glucagon, Glucagon-like Peptide-1 (7-37) does not appear to stimulate hepatic glycogenolysis or ketogenesis. [] Studies using rat liver perfusion systems have shown that GLP-1 (7-37) at a concentration of 10 nM had no significant effect on glucose, ketone body, or cAMP output from the perfused liver. []
Q3: Are there any studies characterizing the structure of Glucagon-like Peptide-1 (7-37) using spectroscopic techniques?
A5: While the provided abstracts don't delve into specific spectroscopic data, mass spectrometry has been successfully employed to characterize Glucagon-like Peptide-1 (7-37) and its interactions. [] Techniques like matrix-assisted laser desorption mass spectrometry are valuable for epitope mapping and identifying binding sites. []
Q4: How do structural modifications to Glucagon-like Peptide-1 (7-37) affect its insulinotropic activity?
A6: Studies examining various Glucagon-like Peptide-1 (7-37) analogs have provided insights into the structure-activity relationship. For instance, the histidine residue at position 7 in the N-terminus is crucial for both cAMP formation and insulin secretion. [] Removing the last three C-terminus residues results in a partial loss of activity, with the residue at position 34 being essential for insulinotropic action. []
Q5: Are there any known antagonists of the Glucagon-like Peptide-1 (7-37) receptor, and what is their impact on the incretin effect?
A7: Exendin (9-39) amide acts as a potent antagonist of the Glucagon-like Peptide-1 (7-37) receptor. [] In vivo studies using exendin (9-39) amide in rats have demonstrated a significant reduction in the incretin effect. [] This finding highlights the important role of Glucagon-like Peptide-1 (7-37) as an incretin hormone. []
Q6: What is the volume of distribution of Glucagon-like Peptide-1 (7-37) compared to its shorter analog, Glucagon-like Peptide-1 (7-36) amide?
A9: Glucagon-like Peptide-1 (7-37) exhibits a larger volume of distribution in dogs compared to Glucagon-like Peptide-1 (7-36) amide. [] Furthermore, Glucagon-like Peptide-1 (7-37) is degraded more rapidly in vitro by dog plasma than its shorter counterpart. []
Q7: What in vitro models have been used to study the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function?
A10: Researchers have employed various in vitro models, including isolated rat islets [] and the beta TC1 insulinoma cell line, [] to investigate the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function. These models allow for controlled studies on insulin secretion and biosynthesis. []
Q8: Are there any known alternatives or substitutes for Glucagon-like Peptide-1 (7-37) in terms of its therapeutic potential?
A12: The search for alternatives and substitutes for Glucagon-like Peptide-1 (7-37) is an active area of research. Currently, Glucagon-like Peptide-1 (7-36) amide and other GLP-1 receptor agonists are being investigated for their therapeutic benefits in treating type 2 diabetes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)
![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)
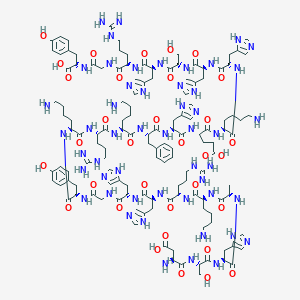
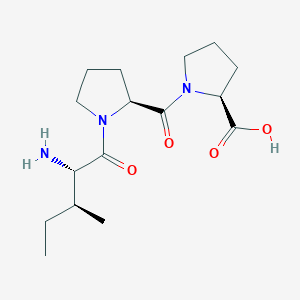
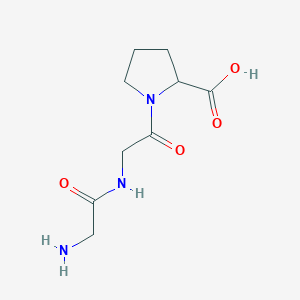
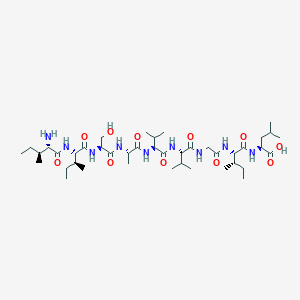
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)
